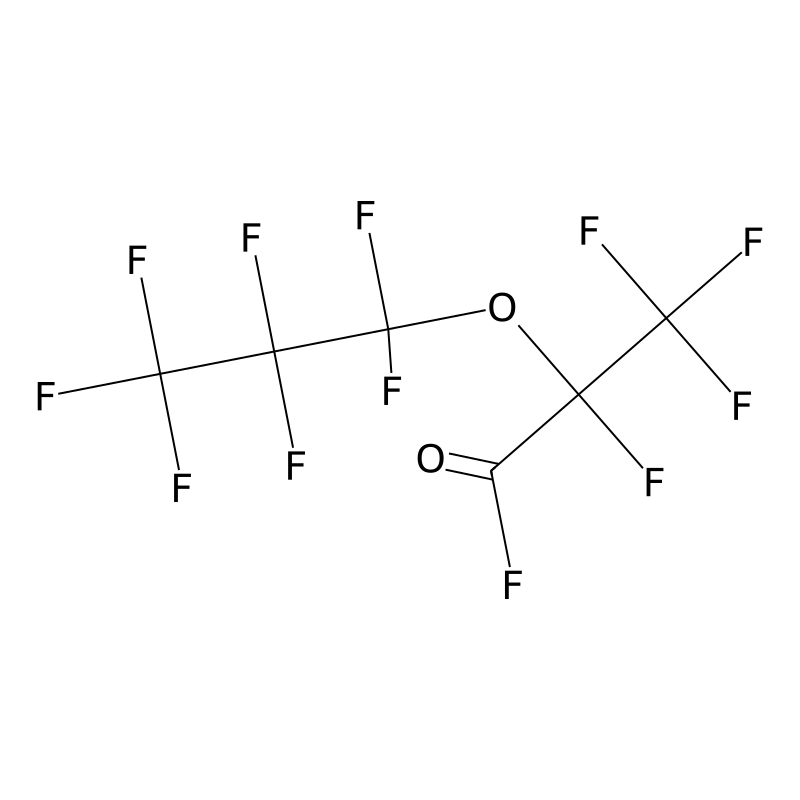2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a synthetic compound with the chemical formula C6F12O2 and a molecular weight of 331.97 g/mol. It is characterized by a unique structure that includes a tetrafluorinated propanoyl group and a perfluoropropoxy moiety. This compound is part of a larger class of perfluoroalkyl substances, known for their stability and resistance to degradation in the environment. Its IUPAC name is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride .
Material Science Research
TPPF is a fluorinated organic molecule with unique properties that make it valuable for research in material science. Its strong carbon-fluorine bonds and inherent stability make it:
- Hydrophobic and oleophobic: TPPF repels both water and oil, making it a potential candidate for developing water- and stain-resistant coatings for textiles and other materials. Source: https://www.smolecule.com/about
- Chemically resistant: TPPF's strong bonds make it resistant to many chemicals and solvents, which could be useful in developing protective coatings for sensitive materials. Source:
Biomedical Research
TPPF is being investigated for potential applications in biomedical research, although this field is still in the early stages of exploration. Some areas of investigation include:
- Drug delivery: TPPF's properties may be useful in developing drug delivery systems that can target specific tissues or cells. Source:
- Bioimaging: TPPF could potentially be used as a contrast agent in medical imaging techniques like magnetic resonance imaging (MRI). Source:
Other Research Areas
TPPF is also being explored for potential applications in other research areas, such as:
The reactivity of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride primarily involves nucleophilic substitution reactions due to the presence of the fluorine atoms. These reactions can lead to the formation of various derivatives by substituting the fluoride with nucleophiles such as amines or alcohols. Additionally, the compound can undergo hydrolysis in the presence of water or aqueous bases, producing corresponding acids and alcohols.
The synthesis of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves multi-step fluorination processes. One common method includes:
- Fluorination of Propanoyl Fluoride: The starting material is propanoyl fluoride which undergoes fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents.
- Formation of Perfluoropropoxy Group: This step involves introducing the perfluoropropoxy group through nucleophilic substitution reactions.
These methods require specialized conditions and safety precautions due to the reactivity of fluorinated compounds.
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride finds applications in various fields:
- Chemical Research: Used as a reagent in organic synthesis and material science.
- Fluorinated Polymers: Serves as an intermediate in the production of high-performance fluorinated polymers.
- Environmental Studies: Investigated for its persistence and behavior in environmental systems due to its stability.
Interaction studies have shown that 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride can affect biological systems at cellular levels. Its lipophilicity allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Further studies are needed to elucidate its mechanisms of action and long-term effects on biological organisms.
Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Perfluorohexanoic Acid | Contains a longer carbon chain | Known for bioaccumulation and environmental persistence |
| Perfluorooctanoic Acid | Eight-carbon chain with similar fluorination | Associated with health risks and regulatory scrutiny |
| 1H-Perfluorobutane Sulfonic Acid | Contains sulfonic acid functional group | Used in surfactants; distinct from propanoyl derivatives |
The uniqueness of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride lies in its specific combination of tetrafluorinated groups and propanoyl functionality that enhances its stability and potential applications in advanced materials.
Physical Description
XLogP3
GHS Hazard Statements
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
Use Classification
General Manufacturing Information
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE








